molecular formula C21H28N2O4S B3907810 1-(3-ethoxy-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(3-ethoxy-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B3907810
M. Wt: 404.5 g/mol
InChI Key: CZVBMFBAIWGXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-ethoxy-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is also known as EMBP and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

The mechanism of action of EMBP is not fully understood. However, it is believed to interact with certain receptors in the brain, including the 5-HT1A receptor. This interaction results in the modulation of neurotransmitter release, which can have a significant impact on various physiological and biochemical processes in the body.
Biochemical and Physiological Effects:
EMBP has been shown to have a range of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the regulation of blood pressure, and the modulation of immune function. EMBP has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

EMBP has several advantages as a research tool. It is a highly specific compound that can be used to target specific receptors in the brain. It is also relatively easy to synthesize, which makes it a cost-effective option for research. However, there are also limitations to the use of EMBP in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the effects of EMBP on the body are not fully understood, which can make it difficult to predict potential side effects.

Future Directions

There are several potential future directions for research involving EMBP. One area of interest is its potential applications in the treatment of various neurological and psychiatric conditions. EMBP has been shown to have an impact on neurotransmitter release, which may have potential applications in the treatment of conditions such as depression and anxiety. Another area of interest is the development of new compounds that are based on the structure of EMBP. These compounds may have improved efficacy and fewer side effects compared to EMBP. Finally, further research is needed to fully understand the mechanism of action of EMBP and its impact on the body. This research may lead to the development of new treatments for a range of conditions.
In conclusion, 1-(3-ethoxy-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained interest in the scientific community due to its potential applications in research. Its mechanism of action, biochemical and physiological effects, and future directions in research make it a promising compound for the development of new treatments for a range of conditions. However, further research is needed to fully understand its impact on the body and its potential applications in the treatment of various conditions.

Scientific Research Applications

EMBP has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to interact with certain receptors in the brain. This interaction has been shown to have an impact on various physiological and biochemical processes in the body.

properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-4-27-21-15-18(7-10-20(21)26-3)16-22-11-13-23(14-12-22)28(24,25)19-8-5-17(2)6-9-19/h5-10,15H,4,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVBMFBAIWGXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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